N-({N'-[(E)-(Anthracen-9-YL)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide
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Overview
Description
N-({N’-[(E)-(Anthracen-9-YL)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is a complex organic compound that features an anthracene moiety, a hydrazinecarbonyl group, and a diphenylacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(Anthracen-9-YL)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide typically involves a multi-step process:
Formation of the Anthracene Derivative: The initial step involves the preparation of an anthracene derivative, such as 9-anthracenemethanol. This can be achieved through the reaction of anthracene with formaldehyde in the presence of a catalyst.
Condensation Reaction: The anthracene derivative is then subjected to a condensation reaction with hydrazine to form the hydrazinecarbonyl intermediate.
Coupling with Diphenylacetamide: The final step involves the coupling of the hydrazinecarbonyl intermediate with diphenylacetamide under specific reaction conditions, such as the use of a suitable solvent and temperature control.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(Anthracen-9-YL)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce anthracene-based alcohols.
Scientific Research Applications
N-({N’-[(E)-(Anthracen-9-YL)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(Anthracen-9-YL)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate with DNA, potentially disrupting cellular processes. The hydrazinecarbonyl group may form reactive intermediates that interact with cellular proteins and enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-({N’-[(E)-(4-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide
- N-({N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide
- N-({N’-[(E)-(4-Fluorophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide
Uniqueness
N-({N’-[(E)-(Anthracen-9-YL)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is unique due to the presence of the anthracene moiety, which imparts distinct photophysical properties and potential biological activities. This sets it apart from other similar compounds that may lack the anthracene structure.
Properties
Molecular Formula |
C31H25N3O2 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
N-[2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C31H25N3O2/c35-29(21-32-31(36)30(22-11-3-1-4-12-22)23-13-5-2-6-14-23)34-33-20-28-26-17-9-7-15-24(26)19-25-16-8-10-18-27(25)28/h1-20,30H,21H2,(H,32,36)(H,34,35)/b33-20+ |
InChI Key |
XRPQFXULNITHKL-FMFFXOCNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
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